molecular formula C21H18Cl2O3 B11152377 1-[(3,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-[(3,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11152377
M. Wt: 389.3 g/mol
InChI Key: ZCTLSKMSXCHZIB-UHFFFAOYSA-N
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Description

1-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and a cyclohexachromene core, which contribute to its distinct chemical properties.

Preparation Methods

One common synthetic route involves the condensation of 3,4-dichlorobenzaldehyde with a suitable chromene precursor under acidic or basic conditions, followed by methylation and cyclization reactions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHOXY]-3-METHYL-6H,7H,8H

Properties

Molecular Formula

C21H18Cl2O3

Molecular Weight

389.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H18Cl2O3/c1-12-8-18(25-11-13-6-7-16(22)17(23)10-13)20-14-4-2-3-5-15(14)21(24)26-19(20)9-12/h6-10H,2-5,11H2,1H3

InChI Key

ZCTLSKMSXCHZIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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